N-[(4-chlorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide
Description
N-[(4-chlorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-15(11(16)10-6-13-17-14-10)7-8-2-4-9(12)5-3-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRHEJSUJZGOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=NSN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide exerts its effects depends on its specific application:
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Anti-inflammatory Effects: It could inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Anticancer Properties: It might induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide can be compared with other thiadiazole derivatives:
N-[(4-bromophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.
N-[(4-fluorophenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide: The fluorine atom may enhance its stability and lipophilicity.
N-[(4-methylphenyl)methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide: The methyl group could influence its electronic properties and steric hindrance.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
